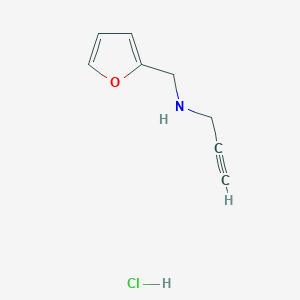

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.

Mode of Action

The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The inhibition of hMAO by this compound affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.

Result of Action

The inhibition of hMAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.

Análisis Bioquímico

Biochemical Properties

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). It interacts with enzymes such as human monoamine oxidase B (hMAO-B), forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to the inhibition of MAO-B, which is crucial for the regulation of brain monoamine levels . The compound also exhibits moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . These effects suggest that the compound influences cell signaling pathways and gene expression, particularly in the context of cognitive enhancement . Additionally, it has been shown to increase cortical serotonin and noradrenaline levels, further impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with monoamine oxidase enzymes. The compound exhibits a low affinity toward both MAO-A and MAO-B but modifies the B form of MAO, forming a flavin adduct . This interaction inhibits the enzyme’s activity, leading to changes in monoamine content and subsequent effects on cognitive functions . The compound’s poor affinity for MAO suggests that its cognitive effects may arise from monoaminergic changes in the cortex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . It remains stable in human microsomes . Long-term studies have shown that the compound’s cognitive enhancement effects are sustained over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, the compound greatly enhances basic synaptic transmission and induces LTP in the dentate gyrus . Higher dosages have been associated with increased cortical serotonin and noradrenaline levels . The compound’s poor affinity for MAO suggests that its effects are primarily due to monoaminergic changes rather than direct enzyme inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidative deamination of biogenic and xenobiotic amines by monoamine oxidase . The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic pathway is crucial for its cognitive enhancement effects, as it leads to changes in monoamine content in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s moderate to good ADMET properties suggest that it is efficiently absorbed and distributed within the body . Its localization and accumulation in specific tissues, such as the brain, are essential for its cognitive enhancement effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s interaction with monoamine oxidase enzymes occurs within the mitochondria, where these enzymes are predominantly located . This subcellular localization is crucial for its inhibitory effects on MAO and subsequent changes in monoamine content .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines .

Aplicaciones Científicas De Investigación

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.

Medicine: Research focuses on its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and other cognitive disorders.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Comparación Con Compuestos Similares

Similar Compounds

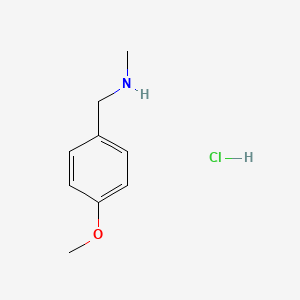

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another compound with similar MAOI properties.

Clorgyline: A selective MAO-A inhibitor.

L-deprenyl: A selective MAO-B inhibitor.

Uniqueness

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to its dual inhibition of both MAO-A and MAO-B, providing a broader spectrum of activity compared to compounds that selectively inhibit only one isozyme. This dual inhibition can result in more pronounced cognitive enhancement and neuroprotective effects .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLVLWOYZDSEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)

![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)